H-Phe-Gly-Gly-Phe-OH

Opioid Receptor Pharmacology Peptide Fragment Analysis Nociceptin/Orphanin FQ

Choose H-Phe-Gly-Gly-Phe-OH over generic tetrapeptides to secure the validated nociceptin (1-4) active fragment. The Phe-Gly-Gly-Phe sequence is essential for opioid receptor signaling—substituting analogs like H-Gly-Gly-Phe-OH or H-Phe-Gly-Phe-Gly-OH ablates biological context and conformational behavior. With ≥98% HPLC purity and defined precipitation at pH ≤4.0, it serves as a robust model for π-π stacking, peptide self-assembly, and HPLC method validation. Synthesized by pepsin in high concentrations, it uniquely supports proteolytic specificity studies.

Molecular Formula C22H26N4O5
Molecular Weight 426.5 g/mol
Cat. No. B1340630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Gly-Gly-Phe-OH
Molecular FormulaC22H26N4O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N
InChIInChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)/t17-,18-/m0/s1
InChIKeyNWFLONJLUJYCNS-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-Gly-Gly-Phe-OH (FGGF): Aromatic-Rich Tetrapeptide for Self-Assembly and Opioid Research


H-Phe-Gly-Gly-Phe-OH (CAS: 40204-87-3) is a tetrapeptide composed of alternating aromatic phenylalanine (Phe) and flexible glycine (Gly) residues. This sequence yields a molecule with a molecular weight of 426.47 g/mol and a purity of ≥97% as determined by HPLC . The compound is synthesized by the enzyme pepsin in high concentrations . Its structure allows for diverse conformations, making it a valuable model for studying π-π stacking, hydrophobic clustering, and peptide self-assembly . Critically, this sequence corresponds to the N-terminal fragment (1-4) of the opioid receptor agonist nociceptin, a region essential for its biological activity .

Why H-Phe-Gly-Gly-Phe-OH Cannot Be Replaced by Common Analogs Like H-Gly-Gly-Phe-OH or H-Phe-Gly-Phe-Gly-OH


Procurement decisions for short peptides in research settings are often made based on generic functional claims. However, substituting H-Phe-Gly-Gly-Phe-OH with a close analog like H-Gly-Gly-Phe-OH (a tripeptide linker) or H-Phe-Gly-Phe-Gly-OH (a different tetrapeptide) leads to significant experimental divergence. The specific Phe-Gly-Gly-Phe sequence is not merely a scaffold; it is the minimal active fragment required for nociceptin-related signaling . Altering the sequence by shortening it (removing the terminal Phe) or rearranging the glycine-phenylalanine pattern (as in H-Phe-Gly-Phe-Gly-OH) fundamentally changes its conformational preferences, enzymatic recognition, and its ability to model aromatic interactions . The data below quantify why this specific compound is not interchangeable with its nearest structural neighbors.

Quantitative Evidence Guide: H-Phe-Gly-Gly-Phe-OH vs. H-Phe-Gly-Phe-Gly-OH and Other Analogs


Comparative Sequence Identity: H-Phe-Gly-Gly-Phe-OH vs. H-Phe-Gly-Phe-Gly-OH in Nociceptin Activity

The tetrapeptide sequence Phe-Gly-Gly-Phe (FGGF) is a precise match for the N-terminal 1-4 fragment of nociceptin/orphanin FQ, an endogenous opioid receptor agonist. This specific sequence is essential for the peptide's activity . In contrast, the analog H-Phe-Gly-Phe-Gly-OH (FGFG) is a substrate for peptidylglycine monooxygenase and is noted for its distinct, fully extended crystalline conformation, not for its role in opioid signaling .

Opioid Receptor Pharmacology Peptide Fragment Analysis Nociceptin/Orphanin FQ

Purity Benchmarking: H-Phe-Gly-Gly-Phe-OH Purity vs. Common Vendor Standards

The baseline purity standard for H-Phe-Gly-Gly-Phe-OH in research supply chains is ≥97% as determined by High-Performance Liquid Chromatography (HPLC) . This is consistent across major vendors. However, some suppliers of the tripeptide analog H-Gly-Gly-Phe-OH offer a higher purity grade of 99.89%, which is intended for more demanding applications like the creation of antibody-drug conjugates (ADCs) .

Peptide Quality Control HPLC Analysis Peptide Synthesis

Solubility and Stability Comparison: H-Phe-Gly-Gly-Phe-OH vs. H-Phe-Gly-Phe-Gly-OH

Both H-Phe-Gly-Gly-Phe-OH and its analog H-Phe-Gly-Phe-Gly-OH share identical molecular formulas (C22H26N4O5) and molecular weights (426.47 g/mol) [REFS-1, REFS-2]. Both are reported to be soluble in DMSO [REFS-1, REFS-2]. However, H-Phe-Gly-Gly-Phe-OH has a documented tendency to precipitate at pH 4.0 or lower, while remaining soluble in 0.1 M sodium acetate at pH 5.0 . This specific solubility behavior is critical for experimental design.

Peptide Storage Solubility Testing Assay Development

Conformational Behavior: H-Phe-Gly-Gly-Phe-OH's Flexible Aromatic Spacer vs. H-Phe-Gly-Phe-Gly-OH's Extended Conformation

The sequence of H-Phe-Gly-Gly-Phe-OH, with its contiguous Gly-Gly dipeptide unit flanked by Phe residues, creates flexible spacers that permit diverse conformations, making it a preferred model for π-π stacking and hydrophobic clustering studies . In stark contrast, the analog H-Phe-Gly-Phe-Gly-OH was the first tetrapeptide documented to adopt a fully extended conformation in the crystalline state . This difference in conformational preference is fundamental to their respective applications in structural biology.

Peptide Conformation X-ray Crystallography Self-Assembly

High-Value Research Applications of H-Phe-Gly-Gly-Phe-OH Driven by Quantitative Evidence


Model Compound for Aromatic π-π Stacking and Hydrophobic Clustering Studies

Due to its sequence of aromatic phenylalanine residues separated by flexible glycine spacers, H-Phe-Gly-Gly-Phe-OH is an established model compound for investigating π-π stacking interactions and hydrophobic clustering in peptides . Unlike the rigid, extended conformer H-Phe-Gly-Phe-Gly-OH, its flexible structure is ideal for mimicking the folding and aggregation behavior of larger proteins. Research applications include peptide self-assembly, structural modeling, and interaction mapping .

Essential Fragment for Nociceptin/Orphanin FQ (N/OFQ) Receptor Pharmacology

H-Phe-Gly-Gly-Phe-OH corresponds to the N-terminal 1-4 sequence of the nociceptin/orphanin FQ peptide, a region demonstrated to be essential for its activity as an opioid receptor agonist . Substituting this fragment with any other tetrapeptide, such as H-Phe-Gly-Phe-Gly-OH, will ablate this specific biological context. This compound is therefore critical for research into pain signaling, opioid receptor function, and the development of N/OFQ-based modulators.

Model Compound for HPLC and Liquid-Liquid Partitioning Method Development

With its well-characterized solubility profile and a typical HPLC purity of ≥97%, H-Phe-Gly-Gly-Phe-OH serves as a robust model compound for developing and validating HPLC methods and liquid-liquid partitioning studies [REFS-2, REFS-3]. Its defined precipitation threshold at pH ≤4.0 is a valuable control parameter for assessing the robustness of chromatographic and extraction protocols under varying conditions .

Pepsin-Catalyzed Peptide Synthesis Research

H-Phe-Gly-Gly-Phe-OH is synthesized by the enzyme pepsin in high concentrations . This makes it a relevant substrate or product for in vitro studies on pepsin-catalyzed peptide bond formation and proteolytic specificity, distinguishing it from analogs like H-Phe-Gly-Phe-Gly-OH, which are primarily associated with other enzymes like peptidylglycine monooxygenase .

Technical Documentation Hub

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